molecular formula C40H44N2O8 B7889556 (2S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

(2S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

Cat. No.: B7889556
M. Wt: 680.8 g/mol
InChI Key: DABQNXPVTHIRRK-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-glutamic acid-gamma-4-[N-{1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl}amino] benzyl ester . This compound is a derivative of glutamic acid, which is an important amino acid in biochemistry. It is used primarily in research settings and is known for its protective groups, which are useful in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-glutamic acid-gamma-4-[N-{1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl}amino] benzyl ester involves several steps:

    Protection of the Glutamic Acid: The glutamic acid is first protected using Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions at the amino group.

    Formation of the Ester: The protected glutamic acid is then reacted with benzyl alcohol to form the benzyl ester.

    Introduction of the Dimethylcyclohexylidene Group:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ester group.

    Reduction: Reduction reactions can target the ketone group in the dimethylcyclohexylidene moiety.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in peptide synthesis. The protective groups allow for selective reactions, making it easier to synthesize complex peptides .

Biology

In biological research, it is used to study protein interactions and functions. The compound can be incorporated into peptides that are then used in various assays to investigate biological processes .

Medicine

While not used directly in medicine, the compound’s derivatives are studied for potential therapeutic applications. For example, peptides synthesized using this compound can be used in drug development .

Industry

In the industrial sector, the compound is used in the production of specialized peptides and proteins for research and development purposes .

Mechanism of Action

The compound exerts its effects primarily through its role as a building block in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. This makes it a valuable tool in the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Fmoc-L-glutamic acid-gamma-4-[N-{1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl}amino] benzyl ester apart is its combination of protective groups, which provide both stability and reactivity. This makes it particularly useful in the synthesis of peptides that require selective reactions .

Properties

IUPAC Name

(2S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-36(45)18-17-32(38(46)47)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,41H,17-23H2,1-4H3,(H,42,48)(H,46,47)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABQNXPVTHIRRK-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)COC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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